molecular formula C9H20ClNO2 B13613321 6-Aminononanoicacidhydrochloride

6-Aminononanoicacidhydrochloride

Cat. No.: B13613321
M. Wt: 209.71 g/mol
InChI Key: HJKNTSJNHYGZPU-UHFFFAOYSA-N
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Description

6-Aminononanoic acid hydrochloride is a chemical compound with various applications in scientific research, particularly in the fields of pharmaceuticals, polymers, and biochemistry. It is a derivative of nonanoic acid, which is a nine-carbon fatty acid. The compound is known for its versatility and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminononanoic acid hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . This reaction typically requires a large excess of ammonia to ensure the formation of primary amines. The reaction conditions often include heating and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 6-aminononanoic acid hydrochloride may involve more advanced techniques such as catalytic hydrogenation or the use of specific reagents to achieve higher yields and purity . These methods are optimized for large-scale production and often involve stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Aminononanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

6-Aminononanoic acid hydrochloride has a wide range of applications in scientific research:

    Pharmaceuticals: It is used in the development of drugs and therapeutic agents due to its potential biological activity.

    Polymers: The compound is utilized in the synthesis of polymers and copolymers, which have applications in materials science.

    Biochemistry: It serves as a building block in the synthesis of complex biochemical molecules and is used in various biochemical assays.

    Environmental Research: The compound is studied for its potential environmental impact and its role in the degradation of pollutants.

Mechanism of Action

The mechanism of action of 6-aminononanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the regulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Aminocaproic acid:

    Nonanoic acid: A nine-carbon fatty acid that serves as a precursor to 6-aminononanoic acid hydrochloride.

Uniqueness

6-Aminononanoic acid hydrochloride is unique due to its specific structure and the presence of both an amino group and a hydrochloride salt. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

6-aminononanoic acid;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-2-5-8(10)6-3-4-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H

InChI Key

HJKNTSJNHYGZPU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCC(=O)O)N.Cl

Origin of Product

United States

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